5,5-Diethyl-1,3-dioxan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13423-63-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5,5-diethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-10-7(9)11-6-8/h3-6H2,1-2H3 |
InChI Key |
JJCRWNPMISIXJF-UHFFFAOYSA-N |
SMILES |
CCC1(COC(=O)OC1)CC |
Canonical SMILES |
CCC1(COC(=O)OC1)CC |
Other CAS No. |
13423-63-7 |
Synonyms |
5,5-diethyl-1,3-dioxan-2-one |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,5 Diethyl 1,3 Dioxan 2 One
Transesterification-Based Synthesis of 5,5-Diethyl-1,3-dioxan-2-one
Transesterification is a widely employed method for the synthesis of cyclic carbonates. This process involves the reaction of a diol with a carbonate source, typically in the presence of a catalyst, to yield the desired cyclic carbonate and an alcohol byproduct.
Utilization of Dialkyl Carbonates (e.g., Diethyl Carbonate) and 2,2-Diethylpropane-1,3-diol
The direct reaction between 2,2-diethylpropane-1,3-diol and a dialkyl carbonate, such as diethyl carbonate or dimethyl carbonate, serves as a primary route for forming this compound. The reaction proceeds by the exchange of the alkoxy groups of the dialkyl carbonate with the hydroxyl groups of the diol, leading to the formation of the cyclic carbonate ring and the release of the corresponding alcohol (e.g., ethanol (B145695) or methanol). This approach is often favored due to the lower toxicity of dialkyl carbonates compared to alternatives like phosgene (B1210022). researchgate.net
Role of Catalytic Systems in Transesterification Reactions (e.g., Sodium Hydride, Phosphonium (B103445) Salts, Acetic Acid)
The efficiency of the transesterification reaction is highly dependent on the catalytic system employed. A variety of catalysts can be used to promote this transformation:
Basic Catalysts : Strong bases like sodium hydride (NaH) can be effective. NaH deprotonates the hydroxyl groups of the diol, forming a more nucleophilic alkoxide that readily attacks the carbonyl carbon of the dialkyl carbonate, thus initiating the cyclization.
Phosphonium Salts : Quaternary phosphonium salts, such as tetrabutylphosphonium (B1682233) bromide, have emerged as effective organocatalysts for the synthesis of cyclic carbonates from diols and dialkyl carbonates. rsc.org These catalysts are valued for their thermal stability and efficiency in promoting the carbonation reaction. rsc.org
Acid Catalysts : Acid catalysts, including acetic acid, can also facilitate the reaction. researchgate.netscispace.com They work by activating the carbonyl group of the dialkyl carbonate, making it more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups. researchgate.netscispace.com
The choice of catalyst can significantly influence reaction rates, yields, and the purity of the final product.
Optimization of Reaction Conditions and Yield for this compound Formation
Achieving a high yield of this compound requires careful optimization of several reaction parameters. While specific data for the diethyl derivative is sparse, studies on analogous compounds like 5,5-dimethyl-1,3-dioxan-2-one (B1295347) provide valuable insights.
Key parameters for optimization include:
Temperature : Higher temperatures are generally required to drive the equilibrium towards the product by removing the alcohol byproduct through distillation.
Pressure : The reaction can be performed under reduced pressure to facilitate the removal of the alcohol byproduct, thereby increasing the conversion rate.
Catalyst Loading : The concentration of the catalyst must be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.
Solvent : The choice of solvent can impact the reaction's efficiency. High-boiling point, inert solvents are often used.
Table 1: Factors in Reaction Optimization
| Parameter | General Effect on Reaction | Considerations for Optimization |
|---|---|---|
| Temperature | Increases reaction rate and helps remove alcohol byproduct. | Must be controlled to prevent thermal decomposition of reactants or products. |
| Pressure | Reduced pressure shifts equilibrium towards products by removing volatile byproducts. | Requires specialized equipment; vacuum level needs to be carefully controlled. |
| Catalyst | Increases the rate of reaction. Choice of catalyst affects selectivity and yield. | Type and concentration must be screened to maximize yield and minimize side reactions. |
| Reactant Ratio | Using an excess of the dialkyl carbonate can drive the reaction forward. | Stoichiometry must be adjusted to balance conversion rates and material costs. |
Carbonyldiimidazole (CDI) Mediated Synthesis of this compound
1,1'-Carbonyldiimidazole (B1668759) (CDI) is a highly effective and mild carbonylating agent used in the synthesis of carbonates. The reaction involves the treatment of 2,2-diethylpropane-1,3-diol with CDI. The high reactivity of CDI allows the reaction to proceed under gentle conditions, often at room temperature, which is advantageous for sensitive substrates. The byproducts of the reaction are imidazole, which can be removed by aqueous washing.
Scalability and Efficiency of the CDI Approach
The CDI-mediated synthesis is known for its high efficiency, often providing excellent yields of the desired cyclic carbonate. The mild reaction conditions contribute to high product purity by minimizing side reactions. While CDI is a relatively expensive reagent, which can be a consideration for large-scale industrial production, its high efficiency and the clean nature of the reaction make it a valuable method for laboratory-scale synthesis and for the preparation of high-purity materials. The scalability of processes involving CDI is generally considered feasible, provided the cost of the reagent is not a limiting factor.
Phosgene Derivative and Alternative Carbonylating Agent Routes to this compound
Historically, phosgene and its derivatives were common carbonylating agents. However, due to the extreme toxicity of phosgene, alternative reagents are now preferred. researchgate.net
Phosgene Derivatives : Less hazardous phosgene derivatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) or chloroformates (e.g., ethyl chloroformate) can be used. These reagents react with the diol, typically in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, to form the cyclic carbonate. For instance, a patent describes the synthesis of a related cyclic carbonate using trichloromethyl chloroformate and an organic amine catalyst, achieving yields between 70% and 82%. google.com
Alternative Carbonylating Agents : Other reagents can also serve as the carbonyl source.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : Can be used for the synthesis of cyclic carbonates from diols.
2,2'-dipyridyl carbonate : This reagent has been shown to produce this compound in high yield (94%) when reacted with 2,2-diethyl-1,3-propanediol (B89731) in toluene (B28343) at 110 °C for one hour. lookchem.com
Table 2: Comparison of Carbonylating Agents
| Carbonylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Diethyl Carbonate | High temperature, catalyst, removal of ethanol | Low toxicity, relatively inexpensive | Requires forcing conditions, equilibrium reaction |
| Carbonyldiimidazole (CDI) | Mild conditions (e.g., room temperature) | High yield, high purity, mild conditions | Relatively expensive |
| Triphosgene | Requires a base (e.g., pyridine) | More manageable solid than phosgene | Generates HCl, still a hazardous reagent |
| 2,2'-dipyridyl carbonate | Elevated temperature (e.g., 110 °C) | High reported yield (94%) lookchem.com | Specialized reagent |
Formation from 2,2-Diethyl-1,3-propanediol with Phosgene Dimer
The reaction of 1,3-diols with phosgene and its derivatives has been a conventional method for the synthesis of six-membered cyclic carbonates. Phosgene itself is highly toxic, which has driven the development of safer alternatives. One such alternative is the phosgene dimer, triphosgene, a solid and therefore safer to handle reagent.
The synthesis of this compound from 2,2-diethyl-1,3-propanediol using a phosgene derivative involves the formation of a chloroformate intermediate, which then undergoes an intramolecular cyclization to yield the desired cyclic carbonate. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. While this method can be high-yielding, the use of phosgene derivatives still presents toxicity concerns and generates chlorinated waste. wikipedia.org
Exploration of Less Toxic Carbonyl Sources (e.g., 2,2'-Dipyridyl Carbonate, Chloroformic Acid Esters)
To circumvent the hazards associated with phosgene, researchers have explored alternative, less toxic carbonylating agents.
2,2'-Dipyridyl Carbonate (2-DPC): This reagent offers a convenient and high-yielding method for the preparation of cyclic carbonates from 1,2- and 1,3-diols. The reaction proceeds under essentially neutral conditions when conducted in refluxing toluene. semanticscholar.org An alternative method involves using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in methylene (B1212753) chloride at room temperature, although this may require longer reaction times. semanticscholar.org A key advantage of using 2-DPC is that the byproduct, 2-hydroxypyridine, is a neutral compound, simplifying the reaction workup. semanticscholar.org
Chloroformic Acid Esters: These compounds can also serve as precursors for carbonate synthesis. The reaction of an alcohol with a chloroformate ester can lead to the formation of the desired carbonate. However, this route can also involve disproportionation reactions, leading to the formation of different carbonate diesters and phosgene, which reintroduces toxicity concerns. wikipedia.org
| Carbonyl Source | Catalyst/Conditions | Key Features |
| Phosgene Dimer (Triphosgene) | Base (e.g., Pyridine) | High yield, but toxic reagent and chlorinated waste. |
| 2,2'-Dipyridyl Carbonate | Refluxing toluene or DMAP (cat.) in CH2Cl2 | High yields, neutral byproduct, milder conditions. semanticscholar.org |
| Chloroformic Acid Esters | Base | Potential for disproportionation to form phosgene. wikipedia.org |
Carbon Dioxide (CO2) Utilization in Six-Membered Cyclic Carbonate Synthesis Relevant to this compound
The use of carbon dioxide (CO2) as a C1 feedstock for chemical synthesis is a highly attractive approach from a green chemistry perspective. It offers a renewable, non-toxic, and abundant alternative to traditional carbonylating agents.
Catalytic Fixation of CO2 via Cycloaddition Reactions with Related Oxetanes or 1,3-Diols
Cycloaddition with Oxetanes: The reaction of CO2 with four-membered cyclic ethers, or oxetanes, presents a viable route to six-membered cyclic carbonates (trimethylene carbonates). This reaction is analogous to the well-established synthesis of five-membered cyclic carbonates from epoxides and CO2. rsc.org The high ring-strain energy of oxetanes facilitates the reaction. rsc.org Various catalyst systems, including metal complexes and metal-free organocatalysts, have been developed to promote this transformation. rsc.org For instance, the coupling of oxetane (B1205548) with CO2 in the presence of alkyl boranes and various nucleophiles has been investigated. rsc.org
Direct Carbonation of 1,3-Diols: The direct reaction of CO2 with 1,3-diols to form six-membered cyclic carbonates is a thermodynamically challenging process due to the formation of water as a byproduct. mdpi.commdpi.com To overcome this limitation, various strategies have been developed. One approach involves the use of a dehydrating agent to remove water and shift the equilibrium towards the product. Another strategy employs a catalyst system that activates the diol and facilitates the incorporation of CO2. For example, a combination of an organic base and tosyl chloride (TsCl) has been shown to promote the fixation of CO2 onto 1,3-diols at room temperature and atmospheric pressure. mdpi.com
Challenges and Advancements in Direct CO2 Cycloaddition to 1,3-Diols for Cyclic Carbonate Generation
The primary challenge in the direct synthesis of cyclic carbonates from 1,3-diols and CO2 is the unfavorable thermodynamics and the resulting low yields. mdpi.commdpi.com Significant research efforts have been directed towards developing efficient catalytic systems to overcome this hurdle.
Recent advancements include the development of novel catalyst systems that can operate under mild conditions. For example, a simple and efficient procedure for the synthesis of 6-membered cyclic carbonates from 1,3-diols using low-pressure carbon dioxide has been reported as a mild alternative to phosgene-based reagents. rsc.org This method utilizes readily available reagents and proceeds at room temperature. rsc.org Computational studies have also been employed to understand the reaction mechanisms and to design more effective catalysts for CO2 fixation. semanticscholar.org
| Reactant | Catalyst System | Key Challenges | Advancements |
| Oxetane | Metal complexes, Alkyl boranes/nucleophiles | Substrate availability | High atom economy, utilization of a renewable feedstock. rsc.org |
| 1,3-Diol | Dehydrating agents, Organic bases/TsCl | Unfavorable thermodynamics, water byproduct | Development of catalysts for mild reaction conditions (low pressure, room temp.). mdpi.comrsc.org |
Emerging and Unconventional Synthetic Strategies for this compound
Beyond the more established methods, research into novel synthetic routes for cyclic carbonates continues to expand. While specific examples for this compound are not extensively detailed in the provided search results, general emerging strategies for cyclic carbonate synthesis can be considered. These may include biocatalytic approaches, electrochemical methods, and the use of novel catalytic materials. For instance, lipases have been used in the synthesis of other cyclic carbonates. researchgate.net Electrochemical approaches have also been reported for the catalyst-free synthesis of trimethylene carbonate under atmospheric CO2 pressure. rsc.org The development of new catalytic systems, such as those based on magnesium, is also an active area of research for CO2 fixation into cyclic carbonates. nih.gov These unconventional methodologies hold the promise of even more sustainable and efficient routes to this compound and related compounds in the future.
Elucidation of Reaction Mechanisms and Kinetics in 5,5 Diethyl 1,3 Dioxan 2 One Chemistry
Mechanistic Pathways of 5,5-Diethyl-1,3-dioxan-2-one Formation
The synthesis of this compound typically involves the cyclization of 2,2-diethyl-1,3-propanediol (B89731) with a suitable carbonyl source. The two primary routes for this transformation are transesterification and carbon dioxide (CO2) fixation, each proceeding through distinct mechanistic pathways involving specific intermediate species and catalytic cycles.
Investigation of Intermediate Species in Cyclization Reactions (e.g., Transesterification, CO2 Fixation)
Transesterification: The formation of this compound via transesterification often employs dialkyl carbonates, such as diethyl carbonate, in the presence of a catalyst. The reaction mechanism is believed to proceed through a series of equilibrium steps. Initially, the catalyst activates the diol, facilitating a nucleophilic attack on the carbonyl carbon of the dialkyl carbonate. This results in the formation of a linear hydroxyalkyl carbonate intermediate. Subsequent intramolecular transesterification, wherein the terminal hydroxyl group of the intermediate attacks the internal carbonyl carbon, leads to the cyclization and formation of the desired this compound, with the release of two molecules of alcohol as a byproduct. One reported synthesis of this compound from 2,2-diethyl-1,3-propanediol and 2,2'-dipyridyl carbonate achieved a high yield of 94.0%. mdpi.com
CO2 Fixation: The direct synthesis from 2,2-diethyl-1,3-propanediol and CO2 represents a more atom-economical and environmentally benign approach. This process typically requires a catalyst and often a dehydrating agent to drive the equilibrium towards the product. The mechanism is thought to involve the activation of CO2 by the catalyst, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of the diol. This forms a monomethyl carbonate species. The subsequent intramolecular cyclization, involving the second hydroxyl group, closes the ring to form the six-membered cyclic carbonate and a molecule of water. The efficiency of this reaction is highly dependent on the catalytic system and the effective removal of water.
Catalytic Roles in Reaction Selectivity and Rate for this compound Synthesis
Catalysts play a pivotal role in directing the reaction towards the desired cyclic product and enhancing the reaction rate. In transesterification reactions, both basic and acidic catalysts can be employed. Basic catalysts, such as sodium methoxide, facilitate the deprotonation of the diol, increasing its nucleophilicity. Acidic catalysts, on the other hand, protonate the carbonyl oxygen of the dialkyl carbonate, rendering the carbonyl carbon more electrophilic.
Kinetics and Thermodynamics of this compound Ring-Opening Polymerization
The ring-opening polymerization (ROP) of this compound offers a pathway to aliphatic polycarbonates. The feasibility and characteristics of this polymerization are governed by kinetic and thermodynamic factors.
Equilibrium Polymerization Behavior of this compound
The ring-opening polymerization of cyclic monomers is often a reversible process, leading to an equilibrium between the monomer and the polymer. The position of this equilibrium is dictated by the thermodynamic parameters of the polymerization, namely the enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization. For the polymerization to be thermodynamically favorable, the Gibbs free energy of polymerization (ΔG°p = ΔH°p - TΔS°p) must be negative. The ring-opening polymerization of 1,3-dioxan-2-ones is generally considered to be thermodynamically favored at all temperatures. nih.gov
The equilibrium monomer concentration, [M]eq, is a key parameter that reflects the polymerizability of a cyclic monomer. A lower [M]eq indicates a greater driving force for polymerization. For many cyclic esters and carbonates, the polymerization is enthalpically driven by the release of ring strain, while it is entropically disfavored due to the loss of translational degrees of freedom upon conversion of the monomer into a polymer chain.
Table 1: Thermodynamic Parameters for the Ring-Opening Polymerization of Selected Cyclic Monomers
| Monomer | Ring Size | ΔH°p (kJ/mol) | ΔS°p (J/mol·K) |
| 1,4-Dioxan-2-one (B42840) | 6 | -15.8 | -50.4 |
| δ-Valerolactone | 6 | -27.4 | -65.0 |
| ε-Caprolactone | 7 | -28.8 | -53.9 |
Factors Influencing Polymerization Conversion and Rate of this compound
Several factors influence the conversion and rate of the ring-opening polymerization of this compound.
Catalyst/Initiator: The choice of catalyst or initiator is critical. Various systems, including organometallic compounds, organic catalysts, and enzymes, can be used to initiate the polymerization. The nature of the catalyst affects the polymerization mechanism (e.g., coordination-insertion, anionic, or cationic), which in turn influences the rate of polymerization and the control over the polymer's molecular weight and architecture. For the ROP of 1,4-dioxan-2-one, titanium alkoxides have been shown to be effective initiators, with the polymerization rate increasing with the number of isopropoxide groups in the initiator. thieme-connect.de
Temperature: Temperature has a significant effect on both the kinetics and thermodynamics of polymerization. Higher temperatures generally lead to faster reaction rates. However, since the ROP of many cyclic monomers has a negative enthalpy change, there exists a "ceiling temperature" (Tc = ΔH°p / (ΔS°p + R ln[M]eq)) above which polymerization is no longer thermodynamically favorable.
Monomer Concentration: The initial monomer concentration can influence the polymerization rate and the final polymer molecular weight.
Solvent: The choice of solvent can affect the solubility of the monomer and polymer, as well as the activity of the catalyst, thereby influencing the polymerization kinetics.
Ring Strain Energy Considerations in Polymerization Thermodynamics
The primary driving force for the ring-opening polymerization of many cyclic monomers is the release of ring strain. Six-membered rings, such as the 1,3-dioxane (B1201747) structure, generally adopt a stable chair conformation with minimal ring strain compared to smaller rings like three- or four-membered rings. nih.gov However, the presence of the carbonate group and the gem-diethyl substituents at the 5-position can introduce torsional and steric strain.
The enthalpy of polymerization (ΔH°p) is often used as an experimental measure of the ring strain. A more negative ΔH°p generally indicates higher ring strain and a greater thermodynamic driving force for polymerization. Computational studies on substituted small-ring compounds have shown that gem-disubstitution, such as the diethyl groups in this compound, can influence the ring strain energy. For instance, gem-dimethyl substitution has been found to lower the strain energy of cyclopropanes and epoxides. A computational study on the reactions of 1,3-dioxan-2-one (B34567) with methylamine (B109427) calculated the ring strain energy to be 2.86 kcal/mol higher than that of the five-membered 1,3-dioxolan-2-one. This suggests that the six-membered ring possesses a degree of strain that contributes to the thermodynamic favorability of its ring-opening polymerization.
Mechanistic Insights into Derivatization and Functionalization Reactions of this compound
The derivatization and functionalization of this compound are crucial for tailoring the properties of the resulting polymers and for the synthesis of novel molecular architectures. These reactions can occur either on the monomer itself, typically involving nucleophilic attack and ring-opening, or on the polymer chain after polymerization. Mechanistic understanding of these processes is key to controlling reaction outcomes and designing materials with desired functionalities.
One of the primary pathways for the derivatization of 1,3-dioxan-2-ones involves the ring-opening reaction initiated by nucleophiles. Aminolysis, the reaction with amines, serves as a representative example of this class of reactions and is fundamental to the formation of polyurethanes without the use of isocyanates. Computational studies on the reaction of the parent 1,3-dioxan-2-one with methylamine have provided valuable insights into the mechanism, which is expected to be analogous for this compound.
The proposed mechanism for the aminolysis of a six-membered cyclic carbonate proceeds through a stepwise pathway involving a tetrahedral intermediate. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate. This leads to the formation of a zwitterionic tetrahedral intermediate, which is the rate-determining step. Subsequently, a proton transfer can occur, followed by the ring-opening of the intermediate to yield the final hydroxy urethane (B1682113) product.
The energy profile for the reaction of 1,3-dioxan-2-one with methylamine, as determined by computational methods, reveals the relative energies of the transition states and intermediates. These calculations suggest that the formation of the tetrahedral intermediate has a significant activation energy barrier. The presence of the diethyl substituents at the 5-position is not expected to alter the fundamental mechanism but may influence the reaction kinetics through steric and electronic effects.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 1,3-Dioxan-2-one + Methylamine | 0.00 |
| Transition State 1 | Formation of Tetrahedral Intermediate | 25.5 |
| Intermediate | Tetrahedral Adduct | 15.2 |
| Transition State 2 | Ring-Opening | 20.1 |
| Product | Hydroxy Urethane | -5.7 |
Functionalization of the polymer chain after the ring-opening polymerization of this compound offers a versatile strategy to introduce a wide range of chemical moieties. This post-polymerization modification is particularly useful for incorporating functionalities that might not be compatible with the polymerization conditions. Among the most efficient methods for this purpose are "click" chemistry reactions, such as thiol-ene and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
For these functionalization strategies to be applicable, the polymer derived from this compound would need to be copolymerized with a monomer containing a suitable reactive handle, such as a vinyl group for thiol-ene reactions or an alkyne/azide (B81097) group for CuAAC.
The thiol-ene reaction proceeds via a radical-mediated mechanism. A thiol compound is added across a carbon-carbon double bond (the "ene") in the presence of a radical initiator, which can be generated photochemically or thermally. The reaction is highly efficient and proceeds under mild conditions with high functional group tolerance. The mechanism involves a chain reaction with initiation, propagation, and termination steps, leading to the formation of a thioether linkage.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful click reaction for polymer functionalization. It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yields, stereospecificity, and tolerance to a wide variety of solvents and functional groups. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.
| Reaction | Mechanism Type | Key Intermediates | Typical Reaction Conditions |
|---|---|---|---|
| Thiol-Ene "Click" Chemistry | Radical Chain Reaction | Thiyl radical, Carbon-centered radical | UV irradiation or thermal initiator, ambient temperature |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Stepwise Cycloaddition | Copper-acetylide, Six-membered copper(III)-metallacycle | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate), ambient temperature, aqueous or organic solvents |
These mechanistic insights are fundamental for the rational design and synthesis of functional polycarbonates derived from this compound, enabling the development of advanced materials with tailored properties for a variety of applications.
Polymerization Chemistry of 5,5 Diethyl 1,3 Dioxan 2 One: Monomer to Polymer Transformations
Homopolymerization of 5,5-Diethyl-1,3-dioxan-2-one via Ring-Opening Polymerization (ROP)
The homopolymerization of this compound is theoretically achievable through various ROP mechanisms. The six-membered ring structure is thermodynamically favored to undergo polymerization.
Anionic ring-opening polymerization is a common method for the polymerization of cyclic esters and carbonates. This process is typically initiated by nucleophilic species such as alkoxides, hydroxides, or organometallic compounds. The polymerization of this compound would proceed via nucleophilic attack at the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the formation of an alcoholate propagating species.
While specific studies on the anionic polymerization of this compound are not extensively detailed in the available literature, the general mechanism is well-established for similar six-membered cyclic carbonates. The reaction is sensitive to impurities and requires stringent anhydrous conditions to prevent premature termination. A potential side reaction in the anionic ROP of cyclic carbonates is decarboxylation, which can occur at elevated temperatures and lead to the formation of ether linkages in the polymer backbone.
A representative table illustrating typical conditions for anionic ROP of a related monomer, 5,5-dimethyl-1,3-dioxan-2-one (B1295347), is provided below to infer potential parameters for the diethyl analogue.
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Resulting Polymer |
| Sodium Methoxide | Toluene (B28343) | 80 | 100 | Poly(5,5-dimethyl-1,3-dioxan-2-one) |
| Potassium tert-butoxide | THF | 25 | 200 | Poly(5,5-dimethyl-1,3-dioxan-2-one) |
| n-Butyllithium | Hexane/THF | 0-25 | 150 | Poly(5,5-dimethyl-1,3-dioxan-2-one) |
This data is representative of typical anionic ROP of related monomers and is intended for illustrative purposes.
In addition to anionic polymerization, organocatalytic and coordination-insertion ROP methods are powerful tools for the synthesis of polycarbonates from six-membered cyclic carbonates. mdpi.com
Organocatalytic ROP: This approach utilizes organic molecules as catalysts, which can activate the monomer and/or the initiator. Common organocatalysts include phosphazenes, N-heterocyclic carbenes (NHCs), and bifunctional systems like thiourea-amines. These catalysts offer a metal-free alternative, which is advantageous for biomedical applications. The polymerization often proceeds in a controlled manner, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow dispersities.
Coordination-Insertion ROP: This mechanism is characteristic of metal-based initiators, such as those derived from tin, zinc, aluminum, and rare-earth metals. rsc.orgnih.gov The polymerization is initiated by the insertion of the monomer into a metal-alkoxide bond. The propagation then occurs through subsequent insertions of monomer molecules into the metal-polymer bond. A widely used catalyst for this type of polymerization is tin(II) octoate (Sn(Oct)₂), often in the presence of an alcohol as a co-initiator. This method is known for its tolerance to impurities compared to anionic polymerization and its ability to produce high molecular weight polymers.
The substituents on the cyclic carbonate ring can significantly influence its polymerizability. In the case of this compound, the two ethyl groups at the C5 position play a crucial role.
The presence of bulky substituents at the C5 position can affect the thermodynamics and kinetics of the ROP. Generally, the ring-opening polymerization of six-membered rings is thermodynamically favorable. researchgate.net However, the steric hindrance from the diethyl groups might influence the rate of polymerization and the ceiling temperature. Compared to its dimethyl analogue, 5,5-dimethyl-1,3-dioxan-2-one, the larger ethyl groups in this compound could potentially lead to a lower polymerization rate due to increased steric hindrance at the propagating chain end.
Furthermore, the substituents can impact the physical properties of the resulting polymer. The ethyl groups would be expected to increase the hydrophobicity and lower the glass transition temperature of poly(this compound) compared to poly(5,5-dimethyl-1,3-dioxan-2-one).
Copolymerization of this compound with Diverse Monomers
Copolymerization offers a versatile strategy to tailor the properties of the resulting polymers. This compound can theoretically be copolymerized with a variety of other cyclic monomers to create materials with a wide range of thermal, mechanical, and degradation properties.
The similar chemical nature of cyclic carbonates makes them excellent candidates for copolymerization. Copolymerizing this compound with a structurally similar monomer like 5,5-dimethyl-1,3-dioxan-2-one would likely result in random or statistical copolymers, depending on the reactivity ratios of the two monomers. The resulting copolymer would exhibit properties intermediate to those of the respective homopolymers. For instance, the glass transition temperature and degradation rate of the copolymer could be tuned by adjusting the feed ratio of the two monomers.
A hypothetical data table for the copolymerization of two 5,5-disubstituted-1,3-dioxan-2-ones is presented below.
| Monomer 1 | Monomer 2 | Feed Ratio (M1:M2) | Catalyst System | Resulting Copolymer |
| This compound | 5,5-Dimethyl-1,3-dioxan-2-one | 50:50 | Sn(Oct)₂ / Benzyl (B1604629) Alcohol | Random Copolymer |
| This compound | 5,5-Dimethyl-1,3-dioxan-2-one | 75:25 | DBU / Benzyl Alcohol | Statistical Copolymer |
| This compound | 5,5-Dimethyl-1,3-dioxan-2-one | 25:75 | TBD | Random Copolymer |
This data is hypothetical and serves to illustrate the potential outcomes of copolymerization.
The ring-opening polymerization of this compound can also be extended to include other classes of heterocyclic monomers, such as lactones (e.g., ε-caprolactone, δ-valerolactone, lactide). rsc.org This would lead to the formation of poly(ester-co-carbonate)s. The incorporation of both ester and carbonate linkages into the polymer backbone allows for a fine-tuning of properties. For example, the presence of ester units can enhance the degradation rate of the resulting copolymer.
The choice of initiator or catalyst is crucial for successful copolymerization, as the relative reactivities of the carbonate and lactone monomers can vary significantly. Some catalytic systems may favor the polymerization of one monomer over the other, leading to the formation of block-like structures, while others may promote a more random incorporation. The synthesis of these copolymers opens up possibilities for creating new biodegradable materials with tailored properties for specific applications.
Influence of Comonomer Structure on Resultant Polymer Properties and Sequence Control
The properties of polymers derived from this compound can be extensively tailored through copolymerization with other cyclic monomers. The structure of the comonomer plays a critical role in determining the thermal, mechanical, and degradation characteristics of the resulting copolymer. By strategically selecting comonomers, properties such as glass transition temperature (Tg), melting temperature (Tm), crystallinity, and hydrophilicity can be precisely modulated.
Sequence control in the ring-opening copolymerization of cyclic carbonates and esters is a significant challenge. The final arrangement of monomer units—whether random, blocky, or alternating—profoundly influences the macroscopic properties of the polymer. The choice of catalyst system is paramount in determining the monomer sequence. Highly active catalysts that promote chain-growth faster than side reactions, such as transesterification, are required for synthesizing block copolymers. However, many common catalysts, such as stannous octoate, can facilitate transesterification reactions, particularly at high monomer conversions and temperatures. researchgate.net This leads to a randomization of the monomer sequence, converting an initial block copolymer structure into a more random or multiblock architecture. researchgate.net Achieving precise sequence control often requires carefully designed catalyst systems and controlled polymerization conditions to minimize these undesirable exchange reactions.
Table 1: Effect of Comonomer Structure on Polymer Properties in Related Systems
| Primary Monomer | Comonomer | Key Influence on Copolymer Properties | Reference |
|---|---|---|---|
| 1,4-Dioxan-2-one (B42840) (DX) | D,L-3-Methyl-1,4-dioxan-2-one (MeDX) | Decreases melting temperature and crystallinity with increasing MeDX content. | researchgate.net |
| ε-Caprolactone (CL) | p-Dioxanone (DX) | Reduces crystallinity and melting point while maintaining thermal stability; improves degradation rate. | researchgate.net |
| L-Lactide (LA) | 1,3-Dioxolane (B20135) (DXL) | Results in amorphous copolymers with lower Tg and enhanced acid-sensitive degradation. | rsc.orgresearchgate.net |
| 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | L-Lactide (PLLA macroinitiator) | Formation of multiblock copolymers due to transesterification with Sn(Oct)2 catalyst. | researchgate.net |
Catalyst Systems for Controlled Polymerization of this compound
The ring-opening polymerization (ROP) of this compound, like other six-membered cyclic carbonates, is thermodynamically favorable and can be initiated by a variety of catalyst systems. rsc.orgresearchgate.net The choice of catalyst is crucial as it dictates the level of control over the polymerization, influencing the polymer's molecular weight, molecular weight distribution (Đ), and end-group fidelity. The catalysts can be broadly categorized into metal-based systems and organocatalysts.
Metal-based catalysts have been extensively used for the ROP of cyclic esters and carbonates. nih.gov These include tin compounds like stannous octoate (Sn(Oct)₂), which is widely used in the synthesis of poly(D,L-lactide-co-glycolide), and various titanium alkoxides. researchgate.netsemanticscholar.org While effective in promoting polymerization, metal-based catalysts can be sensitive to impurities and may leave residual metal in the final polymer, which is a concern for biomedical applications. nih.gov
In recent decades, organocatalysis has emerged as a powerful and versatile alternative for ROP, providing a metal-free route to well-defined aliphatic polycarbonates and polyesters. nih.govacs.org These systems offer numerous advantages, including high functional group tolerance, mild reaction conditions, and ease of removal. nih.gov Common classes of organocatalysts for the ROP of cyclic carbonates include strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes. acs.orgresearchgate.net More sophisticated bifunctional systems, which employ hydrogen bonding to activate monomers, have also been developed. A prominent example is the combination of a (thio)urea with an amine or a strong base, which can significantly accelerate polymerization while maintaining excellent control. acs.orgacs.org
The design of efficient catalyst systems for the controlled polymerization of cyclic carbonates aims to achieve living polymerization characteristics: a linear relationship between molecular weight and monomer conversion, narrow molecular weight distributions (Đ ≈ 1.0–1.2), and the ability to synthesize block copolymers through sequential monomer addition.
Organocatalytic systems are particularly well-suited for this purpose. For example, dual catalyst systems that combine a hydrogen-bond donor (like thiourea) with a hydrogen-bond acceptor or base (like a tertiary amine or guanidine) have proven highly effective. acs.orgrsc.org In this cooperative mechanism, the thiourea (B124793) activates the monomer's carbonyl group, making it more electrophilic, while the base activates the initiating alcohol, making it more nucleophilic. acs.org This bifunctional activation strategy leads to rapid and controlled polymerization.
The combination of (thio)ureas with cyclopropenimine (CPI) bases represents another advanced catalyst design. acs.org CPIs are strong, non-nucleophilic organic bases whose basicity can be tuned. acs.org Matching the pKₐ of the (thio)urea cocatalyst and the CPI base is critical for achieving optimal polymerization kinetics and producing polycarbonates with very narrow dispersities (Đ = 1.01–1.10). acs.org Furthermore, mechanochemical methods using hydrogen-bond-catalyzed ROP have been developed, enabling the efficient and controllable solid-state polymerization of cyclic carbonates at room temperature. nih.gov This approach can yield high molecular weight polycarbonates (up to 178.9 kDa) with narrow dispersities (Đ < 1.18) and high end-group fidelity, demonstrating the potential for sustainable polymer synthesis. nih.gov
The mechanism by which a catalyst promotes the ring-opening polymerization of this compound dictates the degree of control over the process. ROP of cyclic carbonates can proceed through several pathways, including anionic, cationic, or coordination–insertion mechanisms. rsc.org
Metal-Based Catalysts: Many transition metal catalysts, such as those based on tin or titanium, typically operate via a coordination-insertion mechanism. researchgate.netvdoc.pub In this process, the initiator (an alcohol) coordinates to the metal center. The cyclic carbonate monomer then coordinates to the same metal center, which activates it towards nucleophilic attack from the initiator. The monomer ring-opens and inserts into the metal-alkoxide bond, propagating the polymer chain.
Organocatalysts: Organocatalysts can operate through several distinct mechanisms, providing versatile control over polymerization.
Nucleophilic Mechanism: Strong nucleophilic bases, such as N-heterocyclic carbenes (NHCs) or certain phosphines, can directly attack the carbonyl carbon of the cyclic carbonate. acs.org This ring-opens the monomer to form a zwitterionic intermediate that initiates polymerization.
General Base / Hydrogen-Bonding Mechanism: Many of the most effective organocatalytic systems, including DBU and TBD when used with an alcohol initiator, operate through a general base mechanism. The base deprotonates the initiator (e.g., benzyl alcohol), generating a more potent nucleophile (an alkoxide) that attacks the monomer. nih.govresearchgate.net In bifunctional systems (e.g., thiourea/amine), the catalyst simultaneously activates the initiator via deprotonation and the monomer via hydrogen bonding. acs.org Kinetic studies and DFT calculations have shown that catalysts like DBU often promote an initiator/chain end activated ROP mechanism, while TBD can act via a nucleophilic ROP mechanism depending on the conditions. researchgate.net
Cationic Mechanism: Cationic ROP can be initiated by strong acids or electrophilic species. rsc.org Theoretical studies on group 4 metallocene-mediated ROP suggest a mechanism where a cationic catalyst-monomer complex forms, generating a carbocation species that is responsible for chain growth through an SN2-type ring-opening of subsequent monomers. worldscientific.com
Control over the polymerization is achieved when initiation is fast and reversible deactivation of the propagating chain end minimizes termination and transfer reactions. The choice of a specific catalytic mechanism is therefore key to producing polymers with desired architectures and properties.
Table 2: Overview of Catalyst Systems for Ring-Opening Polymerization of Cyclic Carbonates
| Catalyst Class | Examples | Primary Mechanism | Key Characteristics | Reference |
|---|---|---|---|---|
| Metal Alkoxides | Sn(Oct)2, Ti(OiPr)4 | Coordination-Insertion | Widely used, effective; risk of metal contamination and side reactions (transesterification). | researchgate.netresearchgate.net |
| Organic "Super Bases" | DBU, TBD, Phosphazenes | General Base / Nucleophilic | Highly active, metal-free; provides good control over polymerization. | acs.orgresearchgate.net |
| Bifunctional H-Bonding Catalysts | Thiourea/Amine, (Thio)urea/CPI | Cooperative H-Bond Activation | Excellent control over MW and Đ; high rates and selectivity. | acs.orgacs.org |
| N-Heterocyclic Carbenes (NHCs) | Imidazol-2-ylidenes | Nucleophilic | Very active for ROP of various cyclic monomers. | acs.org |
Post-Polymerization Modification Strategies for Poly(this compound) and its Copolymers
While poly(this compound) offers desirable properties like biodegradability, its simple aliphatic structure lacks reactive sites for further chemical modification. To overcome this limitation and introduce new functionalities, post-polymerization modification (PPM) strategies are employed. rsc.orgnih.gov This approach typically involves the copolymerization of this compound with a functional monomer that contains a "handle" for subsequent chemical reactions. This method allows for the creation of a diverse library of functional materials from a single parent copolymer. nih.gov
The key to a successful PPM strategy is the use of functional groups that are stable during the initial ring-opening polymerization but can be quantitatively converted under mild conditions afterward. nih.gov A powerful set of reactions for this purpose falls under the umbrella of "click chemistry," which includes the alkyne-azide cycloaddition and thiol-ene reactions. rsc.orgnih.govresearchgate.net These reactions are highly efficient, orthogonal to most other functional groups, and proceed under mild conditions. rsc.org
To implement this strategy, functional cyclic carbonate monomers are first synthesized. For example, monomers containing pendant alkene or alkyne groups can be prepared and subsequently copolymerized with this compound. researchgate.net The resulting copolymer, now bearing these reactive handles along its backbone, can be modified. The thiol-ene reaction, for instance, involves the radical-mediated or base/nucleophile-mediated addition of a thiol to an alkene (the "ene") and is a leading technique for functionalizing aliphatic polycarbonates. rsc.org This allows for the attachment of a wide array of molecules, including biomolecules, fluorescent dyes, or hydrophilic polymers, thereby tuning the final properties of the material for specific applications. rsc.orgrsc.org Another approach involves incorporating ketone groups into the polymer backbone, which can then be selectively reacted with aminooxy-derivatized molecules to form stable oxime linkages. nih.gov
Table 3: Post-Polymerization Modification Strategies for Aliphatic Polycarbonates
| Functional Group Handle | Modification Reaction | Description | Reference |
|---|---|---|---|
| Alkene (-C=C) | Thiol-Ene Reaction | Addition of a thiol (R-SH) across the double bond, enabling attachment of various R groups. | rsc.orgresearchgate.net |
| Alkyne (-C≡CH) | Azide-Alkyne "Click" Cycloaddition | Reaction with an azide (B81097) (R-N3) to form a stable triazole linkage. | nih.govresearchgate.net |
| Azide (-N3) | Azide-Alkyne "Click" Cycloaddition | Reaction with an alkyne (R-C≡CH) to form a stable triazole linkage. | researchgate.net |
| Ketone (C=O) | Oxime Ligation | Reaction with an aminooxy compound (R-ONH2) to form a stable oxime ether bond. | nih.gov |
| Epoxy | Epoxy-Amine/Thiol Reaction | Ring-opening of the epoxide by an amine or thiol nucleophile. | nih.gov |
Role of 5,5 Diethyl 1,3 Dioxan 2 One in Advanced Organic Synthesis and Materials Science
5,5-Diethyl-1,3-dioxan-2-one as a Monomer for Biodegradable Aliphatic Polycarbonates
This compound serves as a monomer in the synthesis of aliphatic polycarbonates, a class of polymers known for their biocompatibility and biodegradability. researchgate.netnih.gov The polymerization typically proceeds via a ring-opening polymerization (ROP) mechanism, where the cyclic carbonate ring is opened to form a linear polymer chain. nih.govrsc.org This method allows for the creation of well-defined polymers with controlled molecular weights and low polydispersity. nih.gov
The resulting poly(this compound) is a biodegradable polymer with potential applications in the biomedical field. rsc.org The presence of the ethyl groups on the polymer backbone can influence its physical properties, such as its glass transition temperature and crystallinity, compared to other aliphatic polycarbonates.
The general mechanism for the ring-opening polymerization of 1,3-dioxan-2-one (B34567) derivatives can be initiated by various catalytic systems, including anionic, cationic, and coordination-insertion catalysts. nih.gov The choice of catalyst can significantly impact the polymerization kinetics and the properties of the resulting polymer. researchgate.net
Strategic Utility in Non-Isocyanate Polyurethane (NIPU) Pathways
A significant application of this compound is in the synthesis of non-isocyanate polyurethanes (NIPUs). researchgate.netmtak.hu Traditional polyurethane synthesis involves the use of highly toxic isocyanates. mtak.hu The NIPU pathway offers a safer and more environmentally friendly alternative by reacting cyclic carbonates with amines. researchgate.netmtak.hu
In this process, the cyclic carbonate moiety of this compound reacts with a primary amine to form a hydroxyurethane linkage, which is the characteristic repeating unit of NIPUs. researchgate.net This reaction is a polyaddition, and when bifunctional or polyfunctional cyclic carbonates and amines are used, it leads to the formation of crosslinked polyurethane networks. mtak.hu Six-membered cyclic carbonates like this compound are often more reactive towards amines than their five-membered counterparts, which can be advantageous in NIPU synthesis. researchgate.net
The properties of the resulting NIPU can be tailored by the choice of the diamine and the cyclic carbonate. The diethyl substituents in this compound would be expected to impart a degree of hydrophobicity and influence the mechanical properties of the final polyurethane material.
Synthetic Utility of this compound as a Chemical Intermediate
Beyond its use as a monomer, this compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its cyclic carbonate group and the potential for functionalization of its ethyl substituents.
Reactivity of the Cyclic Carbonate Moiety in Chemical Transformations
The cyclic carbonate moiety in this compound is susceptible to nucleophilic attack. This reactivity is the basis for its ring-opening polymerization and its reaction with amines in NIPU synthesis. Other nucleophiles can also react with the cyclic carbonate, leading to a variety of chemical transformations. For instance, hydrolysis of the cyclic carbonate would yield the corresponding 1,3-diol, 2,2-diethyl-1,3-propanediol (B89731).
The reactivity of cyclic carbonates can also be harnessed in decarboxylation reactions, where the carbonate group is removed as carbon dioxide, often leading to the formation of other functional groups. mdpi.com The specific conditions and reagents used will determine the outcome of the reaction, making the cyclic carbonate a versatile functional group for further synthetic manipulations.
Derivatization and Functional Group Interconversion at the Ethyl Substituents
While the ethyl groups of this compound are generally less reactive than the cyclic carbonate, they can be functionalized under certain conditions. For example, radical halogenation could introduce a halogen atom onto one of the ethyl groups, which could then be displaced by a variety of nucleophiles to introduce new functional groups.
However, it is more common to introduce functionality at the 5-position of the 1,3-dioxan-2-one ring by starting with a different substituted diol in the synthesis of the cyclic carbonate itself. researchgate.net This approach allows for a wide range of functional groups to be incorporated into the monomer structure before polymerization or other transformations.
Precursor for Complex Molecular Architectures and Specialty Chemicals
The 1,3-dioxane (B1201747) ring system is a common structural motif in many natural products and other complex organic molecules. thieme-connect.de this compound can serve as a starting material for the synthesis of more complex, substituted 1,3-dioxane derivatives.
Synthesis of Substituted 1,3-Dioxane Derivatives for Further Transformations
The 1,3-dioxane framework of this compound can be retained while the carbonate group is transformed. For instance, reduction of the carbonate could potentially lead to the corresponding formal. More elaborate transformations can be envisioned where the cyclic carbonate is opened, and the resulting diol is then used to form new 1,3-dioxane derivatives with different functionalities at the 2-position.
The synthesis of substituted 1,3-dioxanes is a well-established field in organic chemistry, often involving the condensation of a 1,3-diol with an aldehyde or ketone. thieme-connect.de By first preparing 2,2-diethyl-1,3-propanediol from this compound, a variety of substituted 1,3-dioxanes can be synthesized for use in the development of specialty chemicals and as building blocks for more complex molecular targets.
Advanced Analytical and Spectroscopic Methodologies for 5,5 Diethyl 1,3 Dioxan 2 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5,5-Diethyl-1,3-dioxan-2-one. Both ¹H and ¹³C NMR spectra offer unambiguous confirmation of the compound's molecular structure. nih.gov One-dimensional NMR is routinely used for the initial characterization of chemical compounds in solution. rwth-aachen.de
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| -CH₂- (ring) | ~4.2 | Singlet | 4H |
| -CH₂- (ethyl) | ~1.8 | Quartet | 4H |
| -CH₃ (ethyl) | ~0.9 | Triplet | 6H |
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (ppm, predicted) |
| C=O (carbonate) | ~150 |
| -C-(CH₂CH₃)₂ | ~80 |
| -CH₂- (ring) | ~70 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~8 |
In-situ NMR spectroscopy is a powerful technique for monitoring the kinetics of polymerization reactions in real-time. nih.gov By tracking the disappearance of monomer signals and the appearance of polymer signals, the rate of polymerization can be accurately determined. nih.gov This method allows for the calculation of kinetic parameters such as the apparent rate constant. The ability to monitor photopolymerization reactions using NMR has been demonstrated, providing a complementary tool to traditional methods like RT-IR. nih.gov Time-domain ¹H NMR (TD-NMR) at a low magnetic field is particularly effective for studying processes that involve changes in molecular mobility, such as the transition from liquid reagents to solid products during polymerization. nih.gov
The six-membered ring of this compound can adopt various conformations, and advanced NMR techniques are crucial for studying these dynamic processes. researchgate.net Variable-temperature NMR, also known as dynamic NMR (DNMR), is a key method for investigating stereodynamic processes. unibas.it By analyzing changes in the NMR lineshape with temperature, it is possible to determine the energy barriers associated with conformational changes, such as ring inversion. unibas.it Two-dimensional NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the predominant conformation in solution. researchgate.net For complex structural and conformational analysis, computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental NMR data to provide a more complete picture of the molecule's behavior. mdpi.com
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive technique used to identify reaction intermediates and products by measuring their mass-to-charge ratio. vanderbilt.edu Electrospray ionization (ESI-MS) is particularly well-suited for detecting charged intermediates that are common in many catalytic reactions. nih.gov The high sensitivity of MS allows for the detection of low-abundance species, which is critical for understanding reaction mechanisms. rsc.org
For fast reactions, online mass spectrometry techniques provide real-time analysis of the reacting mixture. uvic.ca Techniques such as pressurized sample infusion (PSI) ESI-MS allow for the continuous monitoring of a reaction by directly introducing the reacting solution into the mass spectrometer. researchgate.net This approach provides dynamic information about the concentrations of reactants, intermediates, and products throughout the course of the reaction. uvic.ca Desorption electrospray ionization (DESI) is another ambient ionization method that enables rapid analysis of reaction mixtures with minimal sample preparation. purdue.edu
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis and polymerization reactions. These methods separate the components of a mixture based on their differential distribution between a stationary and a mobile phase.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This method is ideal for the analysis of volatile organic compounds, making it suitable for detecting and quantifying volatile reactants, impurities, and byproducts in the synthesis of this compound. nih.govmdpi.com The static headspace GC technique can be employed to analyze for the presence of odorous side-products in industrial processes. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Complex Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex reaction mixtures containing this compound. Its high resolution and sensitivity enable the separation, identification, and quantification of the target analyte from starting materials, intermediates, byproducts, and residual catalysts. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of cyclic carbonates due to its versatility in separating compounds with a range of polarities.
In a typical RP-HPLC setup for the analysis of a reaction mixture containing this compound, a non-polar stationary phase, such as a C18 column, is utilized. The mobile phase generally consists of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. More non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar components.
The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate a wide range of compounds with varying polarities within a single analytical run. The choice of a suitable detector, most commonly a UV detector, is dependent on the chromophoric properties of the analytes. For compounds lacking a strong chromophore, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.
The following interactive data table provides a hypothetical example of an HPLC method developed for the analysis of a reaction mixture from the synthesis of this compound.
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-90% B, 15-20 min: 90% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample | Crude reaction mixture diluted in mobile phase |
Detailed Research Findings from HPLC Analysis
A hypothetical analysis of a crude reaction mixture for the synthesis of this compound using the method described above could yield the following retention times for the key components.
| Compound | Retention Time (min) |
| 2,2-Diethyl-1,3-propanediol (B89731) | 3.5 |
| Diethyl Carbonate | 5.2 |
| This compound | 12.8 |
| Unidentified Byproduct 1 | 9.1 |
| Unidentified Byproduct 2 | 14.5 |
This data allows for the quantification of the conversion of starting materials and the yield of the desired product, as well as an assessment of the purity of the reaction mixture.
In-situ Spectroscopic Techniques for Investigating Catalytic Mechanisms (e.g., Infrared Spectroscopy, UV-Visible Spectroscopy)
Infrared (IR) Spectroscopy
In-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring the progress of reactions in the liquid phase. An ATR probe immersed in the reaction vessel allows for the continuous collection of IR spectra of the reaction mixture. The characteristic carbonyl stretching frequency of the cyclic carbonate in this compound (typically around 1750 cm⁻¹) can be monitored to follow its consumption or formation.
For instance, in the organocatalyzed ring-opening polymerization of this compound, the decrease in the intensity of the cyclic carbonate carbonyl peak and the simultaneous appearance of a new ester carbonyl peak (around 1735 cm⁻¹) from the resulting polymer backbone can be observed. This allows for the determination of the reaction rate and the investigation of the influence of catalyst concentration, temperature, and other parameters on the polymerization kinetics.
Detailed Research Findings from In-situ IR Spectroscopy
A hypothetical kinetic study of the ring-opening polymerization of this compound using an organocatalyst could be monitored by in-situ IR spectroscopy. The following table illustrates the change in the absorbance of the cyclic carbonate carbonyl peak over time.
| Time (minutes) | Absorbance at 1750 cm⁻¹ |
| 0 | 1.25 |
| 10 | 1.02 |
| 20 | 0.83 |
| 30 | 0.67 |
| 60 | 0.35 |
| 90 | 0.18 |
| 120 | 0.09 |
Plotting the natural logarithm of the absorbance versus time can provide the pseudo-first-order rate constant for the polymerization, offering insights into the catalytic activity.
UV-Visible (UV-Vis) Spectroscopy
While this compound itself does not have strong absorption in the UV-Visible region, this technique can be invaluable for studying catalytic mechanisms when the catalyst or a reaction intermediate possesses a chromophore. For example, if a transition metal-based catalyst is used for the synthesis or polymerization of this compound, changes in the oxidation state or coordination environment of the metal center during the catalytic cycle can often be monitored by UV-Vis spectroscopy.
The appearance or disappearance of specific absorption bands can be correlated with different stages of the reaction, providing evidence for proposed mechanistic pathways. Kinetic data can also be extracted by monitoring the change in absorbance at a specific wavelength over time.
Future Prospects and Emerging Trends in 5,5 Diethyl 1,3 Dioxan 2 One Research
Greener Pastures: The Quest for Sustainable Synthesis
The chemical industry's shift towards environmentally benign processes has spurred the development of green and sustainable routes for synthesizing cyclic carbonates like 5,5-Diethyl-1,3-dioxan-2-one. A key strategy involves the utilization of carbon dioxide (CO2), a renewable and readily available C1 feedstock, in cycloaddition reactions with corresponding epoxides. specificpolymers.comnih.gov This method is not only atom-economical but also contributes to carbon capture and utilization, aligning with the principles of green chemistry. nih.govresearchgate.net
Another promising avenue is the carboxylative cyclization of 1,3-diols with CO2. rsc.org While the synthesis of five-membered cyclic carbonates from 1,2-diols is well-established, the direct synthesis of six-membered rings like 1,3-dioxan-2-ones from 1,3-diols and CO2 has been less explored but holds significant potential for sustainable production. rsc.org
Researchers are also investigating the use of bio-based epoxides and glycerol, a byproduct of the biodiesel industry, as sustainable starting materials for cyclic carbonate synthesis. nih.gov This approach leverages renewable resources to create valuable chemicals, further reducing the environmental footprint of the production process. nih.gov
Catalyzing Innovation: The Design of Novel Catalytic Systems
The efficiency and selectivity of both the synthesis and polymerization of this compound are heavily reliant on the catalytic systems employed. Consequently, a significant area of research is dedicated to the design of novel and more effective catalysts.
For the synthesis of cyclic carbonates, various catalytic systems, including metal-based and organocatalytic approaches, are being explored. mdpi.com Organocatalysts, in particular, are gaining traction due to their low cost, reduced toxicity, and eco-friendliness. mdpi.com The development of bifunctional catalysts that can activate both the epoxide and CO2 is a key focus for enhancing reaction rates and yields under milder conditions.
In the realm of polymerization, organocatalyzed ring-opening polymerization (OROP) has emerged as a powerful tool for producing well-defined polycarbonates. acs.org Systems combining (thio)ureas with strong organic bases like cyclopropenimines have shown exceptional effectiveness and selectivity. acs.org The fine-tuning of these catalyst systems, including matching the pKa of the cocatalysts, is crucial for achieving optimal polymerization kinetics and producing polymers with narrow dispersities. acs.org Metal-based catalysts, such as zinc-{β-diiminate} complexes, are also being investigated for their high activity in the ring-opening polymerization of cyclic carbonates. rsc.orgrsc.org
Beyond the Basics: Exploring New Applications in Advanced Materials
The unique properties of poly(this compound) and its derivatives make them attractive candidates for a range of advanced applications. The biodegradability and biocompatibility of aliphatic polycarbonates derived from cyclic carbonates have long been recognized, leading to their use in biomedical fields. google.comnih.gov
Current research is focused on developing functional polymers by incorporating specific chemical groups into the cyclic carbonate monomer. For instance, the synthesis of monomers like 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one allows for the creation of poly(ester-carbonates) with reactive allyl groups that can be further modified. Another example is the development of hydrophilic polycarbonates, such as poly(5-methyl-5-(2-hydroxypropyl)aminocarbonyl-1,3-dioxan-2-one), which are being explored as degradable alternatives to widely used polymers like PEG and PHPMA in nanomedicine. researchgate.net
The ability to tailor the properties of these polymers opens up possibilities for their use in drug delivery systems, tissue engineering scaffolds, and other advanced materials. The self-assembly of block copolymers containing polycarbonate segments into nanostructures further expands their potential in biomedical applications. researchgate.net
The Digital Advantage: Integrating Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly vital role in advancing the understanding and rational design of processes involving this compound. DFT calculations are being employed to investigate the mechanisms of ring-opening polymerization of cyclic carbonates in detail. rsc.orgrsc.orgmdpi.com
These computational studies provide valuable insights into reaction pathways, transition states, and the influence of catalyst structures on reactivity and selectivity. rsc.orgrsc.org For example, DFT investigations have elucidated the role of co-initiators like benzyl (B1604629) alcohol in activating zinc-based catalysts and have helped to understand the regioselectivity observed in the polymerization of substituted cyclic carbonates. rsc.orgrsc.org By predicting the behavior of different catalytic systems and monomers, computational chemistry can guide experimental efforts, accelerating the discovery and optimization of new synthetic and polymerization methodologies. mdpi.com This synergy between computational and experimental approaches is crucial for the rational design of next-generation catalysts and materials.
Nature's Blueprint: Bio-Derived Precursors and Biocatalysis
The pursuit of sustainability is leading researchers to explore bio-derived precursors and biocatalytic pathways for the synthesis of cyclic carbonates. Nature provides a rich source of inspiration and starting materials for creating these valuable compounds.
The use of renewable resources such as furfural, limonene, and carvone (B1668592) to produce bio-derived epoxides, which can then be converted to cyclic carbonates, is an active area of investigation. acs.org This approach not only reduces reliance on fossil fuels but also introduces novel and potentially functional chemical structures.
Furthermore, the development of biocatalytic routes, leveraging enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While research in this area for this compound is still in its early stages, the broader trend towards biocatalysis in chemical production suggests that it will be a significant focus of future research. The combination of bioderived feedstocks and enzymatic catalysis represents a powerful strategy for the truly sustainable production of cyclic carbonates.
Data Corner
Table 1: Overview of Catalytic Systems for Cyclic Carbonate Synthesis and Polymerization
| Process | Catalyst System | Key Features | Reference |
| Synthesis | 2–(1H–1,2,4–Triazol–3–yl)phenol/nBu4NI | Effective for a wide range of epoxides under ambient conditions. | mdpi.com |
| Synthesis | [Fe(TPhOA)]2 / Bu4NI | Used for the ring-expansion of oxetanes with CO2. | rsc.org |
| Synthesis | Ph4SbI | Catalyzes the reaction of oxetanes and CO2 under solvent-free conditions. | rsc.org |
| Polymerization | (Thio)urea / Cyclopropenimine | Highly effective and selective for ring-opening polymerization. | acs.org |
| Polymerization | [(BDIiPr)Zn(N(SiMe3)2)] / Benzyl alcohol | Active for the polymerization of substituted cyclic carbonates. | rsc.org |
| Polymerization | DMAP / TBD | Organocatalysts for the ring-opening polymerization of trimethylene carbonate. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5,5-Diethyl-1,3-dioxan-2-one in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption or decomposition .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid washing into drains .
- First Aid: For skin contact, wash with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the dioxane ring structure and substituents (e.g., ethyl groups at C5) .
- Gas Chromatography (GC): Quantify purity (>95%) and detect volatile impurities under optimized temperature programs .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (CHO, MW 158.19 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How do catalytic systems (e.g., stannous octoate vs. N-heterocyclic carbenes) influence the ring-opening polymerization (ROP) kinetics of this compound?
- Methodological Answer:
- Stannous Octoate: A traditional catalyst for cyclic carbonates. Use a 0.1–1.0 mol% catalyst loading under vacuum at 120–150°C. Monitor conversion via -NMR or FTIR for carbonyl peak disappearance .
- N-Heterocyclic Carbenes (NHCs): Provide controlled/living polymerization. For example, imidazol-2-ylidenes achieve >99% monomer conversion in 30 minutes at 60°C under inert atmospheres. Characterize polymers via GPC to confirm low dispersity (Đ < 1.2) .
- Kinetic Comparison: NHCs offer faster polymerization but require strict moisture/oxygen exclusion. Stannous octoate is less sensitive but may produce broader molecular weight distributions .
Q. What strategies resolve contradictions in reported polymer dispersity indices (Đ) when using NHC catalysts for 5,5-dimethyl-1,3-dioxan-2-one polymerization?
- Methodological Answer:
- Experimental Replication: Ensure consistent monomer purification (e.g., vacuum drying for 12 hours) and catalyst sourcing .
- Reaction Conditions: Control temperature (±1°C) and inert atmosphere (Schlenk line/glovebox). Trace moisture can deactivate NHCs, increasing Đ .
- Data Normalization: Compare Đ values using identical GPC standards (e.g., polystyrene vs. poly(methyl methacrylate)) and column calibration methods .
- Literature Review: Cross-reference studies (e.g., Wang et al., 2024) to identify overlooked variables like monomer-to-catalyst ratios or solvent effects .
Q. How can researchers design experiments to evaluate the thermal stability of this compound under high-temperature reaction conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to determine decomposition onset temperatures .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events .
- In Situ FTIR: Monitor functional group stability (e.g., carbonyl peaks at ~1750 cm) during heating .
- Safety Thresholds: Establish maximum safe operating temperatures (e.g., <107°C, based on analogs like 5,5-dimethyl derivatives) to prevent hazardous decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound in nucleophilic vs. electrophilic environments?
- Methodological Answer:
- Control Experiments: Compare reaction outcomes using standardized substrates (e.g., benzyl alcohol for nucleophilic attack or methyl iodide for electrophilic substitution) .
- Computational Modeling: Perform DFT calculations to map electron density distributions on the dioxane ring, identifying susceptible sites (e.g., carbonyl carbons) .
- Systematic Variation: Adjust solvent polarity (e.g., THF vs. DMF) and pH to isolate reactivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
